N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea -

N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea

Catalog Number: EVT-6017992
CAS Number:
Molecular Formula: C15H15FN2O2S
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several papers describe the synthesis of substituted thiourea derivatives. A common approach involves reacting an amine with an isothiocyanate. For example, the synthesis of N-(4-chlorobenzoyl)-N'-(3-fluorophenyl)thiourea was achieved by reacting 4-chlorobenzoyl chloride with ammonium thiocyanate, followed by the addition of 3-fluoroaniline in acetone. [] Similarly, N-(3-chloropropionyl)-N′-(4-fluorophenyl)thiourea was synthesized by the reaction of 3-chloropropionyl chloride with ammonium thiocyanate and 4-fluoroaniline in acetone. []

Molecular Structure Analysis

Crystallographic studies provided detailed insights into the molecular structures of various thiourea derivatives. A recurring theme is the presence of intra- and intermolecular hydrogen bonding, significantly influencing the crystal packing and potentially their biological activity. For instance, in N-(4-chlorobenzoyl)-N'-(3-fluorophenyl)thiourea, the molecule adopts a trans–cis geometry, with the crystal packing stabilized by intermolecular N—H⋯S and C—H⋯O hydrogen bonds, forming a chain along the b axis. []

Mechanism of Action

While the dataset lacks information on the specific mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea, some studies shed light on the modes of action of related derivatives. For example, novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety exhibited promising anticancer activity by acting as potent VEGFR-2 inhibitors. These compounds effectively inhibited the kinase activity of VEGFR-2, thereby suppressing angiogenesis and tumor growth. []

Physical and Chemical Properties Analysis

The provided dataset primarily focuses on the spectroscopic characterization of the synthesized compounds. Information regarding other physical and chemical properties is limited. Techniques like IR, 1H-NMR, 13C-NMR, and mass spectroscopy were extensively used to confirm the structures of the synthesized thiourea derivatives and 3,4-dimethoxyphenyl-containing compounds. [, ]

Applications
  • Anti-cancer activity: Several studies investigated the anticancer potential of synthesized compounds. Notably, sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety showed promising activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). []
  • Anti-inflammatory activity: Certain synthesized derivatives, like 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives, exhibited anti-inflammatory properties. []
  • Anti-biofilm activity: Studies have identified compounds like MMV665953 {1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea} and MMV665807 {5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide}, effective in killing Staphylococcus aureus biofilms. []

1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

    N,N’-[(3,4-Dimethoxyphenyl)methylene]biscinnamide (DPMBC)

    • Compound Description: DPMBC is a bis-cinnamide derivative designed as a potential anticancer agent. It exhibits potent cytotoxic activity against cancer cells by upregulating Death Receptor 5 (DR5) and inducing apoptosis via the extrinsic pathway [].

    N-(4-Chlorobenzoyl)-N’-(3-fluorophenyl)thiourea

    • Compound Description: This compound is a thiourea derivative with a 4-chlorobenzoyl and a 3-fluorophenyl substituent attached to the thiourea core. The paper focuses on its crystal structure and hydrogen bonding patterns [].

    1-Benzoyl-3-(3,4-dimethoxyphenyl)thiourea

    • Compound Description: This compound is a thiourea derivative containing both benzoyl and 3,4-dimethoxyphenyl substituents on the thiourea core. The research highlights its self-organization in the solid state, including quasi-aromatic pseudo-ring stacking interactions [].

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

    • Compound Description: This compound is a complex molecule synthesized via a Michael addition reaction, incorporating both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. The research highlights a new catalytic protocol for its synthesis [].

    2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

    • Compound Description: This compound is a benzimidazole derivative with a complex structure including 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. The paper describes its synthesis using a 'one-pot' reductive cyclization method [].

    1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea

    • Compound Description: This thiourea derivative has an adamantan-1-yl and a 4-fluorophenyl group attached to the thiourea core. The paper focuses on the crystal structure of the compound [].

    N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

    • Compound Description: This compound is an intermediate in the synthesis of isoquinoline fluorine analogs and contains both 3,4-dimethoxyphenyl and 2-fluorophenyl groups [].

    1-Benzoyl-3-(4-fluorophenyl)thiourea

    • Compound Description: This thiourea derivative consists of a benzoyl and a 4-fluorophenyl group attached to the thiourea core. The research focuses on its crystal structure and hydrogen bonding patterns, revealing two distinct conformations in the asymmetric unit [].

    N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

    • Compound Description: [11C]DPFC is a radiolabeled compound developed for in vivo positron emission tomography (PET) imaging of fatty acid amide hydrolase (FAAH) in the brain. It demonstrates high binding affinity for FAAH and favorable brain uptake in preclinical studies [].

    4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

    • Compound Description: This compound is a complex benzoic acid derivative featuring a 3,4-dimethoxyphenyl group within its structure. The paper primarily discusses its crystal structure and hydrogen bonding patterns [].

    3-(3,4-Dimethoxyphenyl)-1-(3-pyridyl)prop-2-en-1-one monohydrate

    • Compound Description: This compound is a chalcone derivative containing a 3,4-dimethoxyphenyl group attached to one end of the chalcone structure. The research focuses on its crystal structure and hydrogen bonding with water molecules [].

    4-Amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

    • Compound Description: This compound, containing a sulfonamide group and an oxazole ring, was studied in its co-crystal form with 3,5-dinitrobenzoic acid to understand hydrogen bonding characteristics [].

    4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-one

    • Compound Description: This compound is a phthalazinone derivative with a 3,4-dimethoxyphenyl substituent. It exhibits potent and selective inhibitory activity against cAMP-specific phosphodiesterase (PDE4) [].

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

    • Compound Description: This compound is a sulfonamide derivative containing a 3,4-dimethoxyphenyl group. The paper focuses on its crystal structure, highlighting weak intermolecular interactions [].

    (E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

    • Compound Description: This compound features a 3,4-dimethoxyphenyl group within its structure. The research paper describes its crystal structure, highlighting intra- and intermolecular hydrogen bonding patterns [].

    (+)-5-(3,4-Dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole

    • Compound Description: This compound, synthesized using a chiral auxiliary, displays strong fluorescence and incorporates a 3,4-dimethoxyphenyl group within its structure [].

    N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine

    • Compound Description: This compound, synthesized via a Dimroth rearrangement, acts as a new inhibitor of CLK1 and DYRK1A kinases and features a 3,4-dimethoxyphenyl group [].

    N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea

    • Compound Description: This thiourea derivative has a 3-chloropropionyl and a 4-fluorophenyl group attached to the thiourea core. The paper reports its crystal structure, highlighting its non-planar geometry and trans-cis configuration [].

    3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

    • Compound Description: This compound, containing a 3,4-dimethoxyphenyl group, was studied for its crystal structure and hydrogen bonding patterns, revealing supramolecular chain formation via N—H⋯O interactions [].

    N-(3-Chloro-4-fluorophenyl)thiourea

    • Compound Description: This compound is a thiourea derivative with a 3-chloro-4-fluorophenyl substituent. The paper focuses on its crystal structure, stabilized by intermolecular hydrogen bonds [].

    N-[3-(3,4-Dimethoxyphenyl)propanoyl]pyrrole

    • Compound Description: This compound, a metabolite of Piper brachystachyum, has been synthesized and contains a 3,4-dimethoxyphenyl group [].

    l-(5-(3,4-Dimetoxyphenyl)-Pyrazol-3-Yl-Oxypropyl)-3-[n-methyl-n-[2-(3,4-dimethoxyphenyl)ethyl]amino] Propane Hydrochloride (KC11346)

    • Compound Description: KC11346 is a complex molecule containing two 3,4-dimethoxyphenyl groups. An HPLC method with fluorescence detection has been developed for its determination in dog plasma alongside its metabolites KC12795 and KC12816 [].

    5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles

    • Compound Description: This group of compounds includes a 3,4-dimethoxyphenyl group and exhibits anti-inflammatory activity [].

    2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole

    • Compound Description: This compound contains a 3,4-dimethoxyphenyl group and has been synthesized and studied for its anti-inflammatory activity [].
    • Compound Description: This series of compounds includes a 3,4-dimethoxyphenyl moiety and shows good activity as cytotoxic agents against various cancer cell lines. Compounds 4, 10, 16, and 19 exhibited particularly potent cytotoxic effects. Additionally, compounds 10 and 19 demonstrated more potent VEGFR-2 inhibitory activity than the reference drug, dasatinib [].

    3-(2-Fluorophenyl)-N-(4-Fluorophenyl)-7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazin-6-Amine (BC)

    • Compound Description: BC, a novel compound synthesized through a multistep reaction, has shown promising in silico anticancer activity against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines with up to 70% inhibition. In silico analysis also suggests good druglikeness, gastrointestinal absorption, and a cautionary pharmacokinetic profile [].

    3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (1)

    • Compound Description: This compound, containing a 2-chloro-6-fluorophenyl group, was synthesized and characterized for its weak intermolecular interactions using X-ray diffraction and theoretical tools. It also showed selective inhibitory activity against COX-2 over COX-1 in in vitro experiments [].

    6-(2-chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (2)

    • Compound Description: This compound, containing a 2-chloro-6-fluorophenyl group, was synthesized and its crystal structure was analyzed for weak intermolecular interactions. It also displayed selective inhibition against COX-2 over COX-1 in in vitro assays [].

    (±)-5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

    • Compound Description: This pyrazolidinone derivative, synthesized from ethyl 3-(3,4-dimethoxyphenyl)acrylate and phenylhydrazine, features a 3,4-dimethoxyphenyl group. The study primarily focuses on its crystal structure and the presence of intermolecular hydrogen bonds and C—H⋯π interactions [].

    1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH)

    • Compound Description: DDPH, a compound containing a 3,4-dimethoxyphenyl group, has been shown to inhibit both inward rectifier K+ current (IK1) and delayed rectifier K+ current (IK) in guinea pig ventricular myocytes. This inhibition occurs in a concentration-dependent manner, affecting action potential duration and other electrophysiological parameters [].

    (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile

    • Compound Description: This compound, a new dipolarophile used in the synthesis of bioactive heterocycles, contains both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. It adopts a Z configuration around its olefinic bond and exhibits intermolecular hydrogen bonding in its crystal structure [].

    4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1)

    • Compound Description: This compound, a Schiff base ligand, features a 3,4-dimethoxyphenyl group. The study focused on its synthesis, spectroscopic characterization, and crystal structure analysis, revealing its monoclinic crystal system [].

    4-{[(1E)-(2-hydroxy-5-methoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (2)

    • Compound Description: This compound, another Schiff base ligand, features a 2-hydroxy-5-methoxyphenyl group. The study explored its synthesis, spectroscopic properties, and crystal structure, revealing its monoclinic crystal system and analyzing its tautomeric equilibria in various solutions [].

    2-Acetyl-5-(3,4-dimethoxyphenyl)-6-ethoxycarbonyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-8-ium chloride

    • Compound Description: This compound, containing a 3,4-dimethoxyphenyl group, crystallizes with two ion pairs in the asymmetric unit. The study focuses on its crystal structure, highlighting various intermolecular interactions like hydrogen bonds and C—H⋯π interactions [].

    N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

    • Compound Description: GNE-A, a potent and selective MET kinase inhibitor, is under development for cancer treatment. Preclinical studies demonstrate favorable pharmacokinetic properties, with low clearance in mice and dogs, and moderate clearance in rats and monkeys. Oral bioavailability varies across species, and allometric scaling predicts a clearance of 1.3–7.4 mL/min/kg and a volume of distribution of 4.8–11 L/kg in humans [].

    5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

    • Compound Description: This compound, incorporating a 3,4-dimethoxyphenyl group within its structure, has been investigated for its crystallographic properties. The study reveals the formation of inversion dimers through N—H⋯N hydrogen bonds, further connected by N—H⋯O interactions to create a tape-like structure [].

    N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

    • Compound Description: CPAM, a catecholic amide with a trans conformation, demonstrates potential as an antidiabetic compound. It significantly reduces blood sugar levels in streptozotocin-induced diabetic rats and exhibits antibacterial activity against various bacterial strains, including clinically drug-resistant S. aureus (MRSA) [].

    5-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one

    • Compound Description: This compound, containing a 3,4-dimethoxyphenyl group, has been characterized using X-ray crystallography. The study reveals its molecular conformation, which includes an envelope conformation for the five-membered ring and the presence of intramolecular C—H⋯N hydrogen bonds. Intermolecular interactions, such as C—H⋯O and N—H⋯O hydrogen bonds, contribute to the formation of a three-dimensional network in the crystal structure [].

    (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate

    • Compound Description: This compound, synthesized from 3,4-dimethoxybenzaldehyde, malononitrile, and 5-phenylcyclohexane-1,3-dione, incorporates a 3,4-dimethoxyphenyl group. Crystallographic analysis reveals distinct conformations for the cyclohexyl and pyran rings and highlights the role of intermolecular hydrogen bonds in stabilizing a two-dimensional network within the crystal structure [].

    (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

    • Compound Description: This compound, a chalcone analog, features a 3,4-dimethoxyphenyl group and a 3-methyl-4-methoxyphenyl group. It exhibits a planar molecular backbone stabilized by intramolecular C-H…O…H-C hydrogen bonds. The crystal structure is further supported by intermolecular C-H…O hydrogen bonds and π…π stacking interactions [].

    2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide

    • Compound Description: This compound, containing two 3,4-dimethoxyphenyl groups, was used in a Bischler-Napieralski cyclization reaction, where unexpected dealkylation was observed. The study discusses the electronic effects of substituents on the reaction outcome [].

    6-(3,4-Dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[C][2,7]naphthyridin-6-ium Chloride (Perloline Chloride)

    • Compound Description: Perloline chloride, a compound containing a 3,4-dimethoxyphenyl group, was synthesized using a multi-step procedure involving a photochemical rearrangement and a selective reduction step [].

    Aryl-Heteroaryl-{N-[2-(3,4-Dimethoxyphenyl)Ethyl]-N-Methyl-3-Aminopropoxy}Methane Derivatives

    • Compound Description: This family of compounds, featuring a 3,4-dimethoxyphenyl group, represents a novel class of heterocyclic compounds with potential pharmaceutical applications [, ].

    1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

    • Compound Description: DIQ, a 3,4-dihydroisoquinoline derivative containing two methoxy groups, was synthesized and evaluated in silico for its potential biological activity and toxicity. The synthesis involved a Bischler–Napieralski reaction starting from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide [].

    2-(3,4-Dimethoxyphenyl)-3-hydroxybut-2-enenitrile

    • Compound Description: This compound, existing in its enol tautomeric form, features a 3,4-dimethoxyphenyl group. Its crystal structure reveals the presence of two molecules in the asymmetric unit, with intermolecular O—H⋯N hydrogen bonds forming infinite chains [].

    5-[3-(2,5-Dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxylbenzamide

    • Compound Description: This compound, characterized by a molecular weight of 630.7 and featuring a 3,4-dimethoxyphenyl group, represents a novel structure with potential applications in drug discovery, particularly for type-II diabetes [].

    1-(3',4'-Dimethoxyphenyl)propene (DMPP)

    • Compound Description: DMPP is a compound studied for its degradation by lignin peroxidase (LiP). LiP catalyzes the C(alpha)-C(beta) cleavage of DMPP, producing 3,4-dimethoxybenzaldehyde (veratraldehyde, VAD) and 1-(3',4'-dimethoxyphenyl)propan-2-one (DMPA). This process involves complex reactions with oxygen, including the formation of superoxide and peroxyl radicals [].

    Properties

    Product Name

    N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea

    IUPAC Name

    1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)thiourea

    Molecular Formula

    C15H15FN2O2S

    Molecular Weight

    306.4 g/mol

    InChI

    InChI=1S/C15H15FN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21)

    InChI Key

    OZWAWLIIFMBWQG-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)F)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.